molecular formula C25H28BrO2P B13682677 (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide

(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide

Cat. No.: B13682677
M. Wt: 471.4 g/mol
InChI Key: ZQSQIJOUWCCXAJ-UHFFFAOYSA-M
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Description

(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H28BrO2P and a molecular weight of 471.37 g/mol It is known for its unique structure, which includes a triphenylphosphonium group attached to a hexyl chain with a methoxy and oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable hexyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Scientific Research Applications

(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential role in mitochondrial targeting due to the triphenylphosphonium group.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation within the mitochondria, where it can exert its effects. The methoxy and oxo groups play a role in modulating the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

  • (6-Methoxy-6-oxohexyl)triphenylphosphonium chloride
  • (6-Methoxy-6-oxohexyl)triphenylphosphonium iodide
  • (6-Methoxy-6-oxohexyl)triphenylphosphonium fluoride

Comparison: While these compounds share a similar core structure, the different halide ions (bromide, chloride, iodide, fluoride) can influence their chemical properties and reactivity. (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide is unique due to its specific bromide ion, which can affect its solubility, stability, and interaction with other molecules .

Properties

Molecular Formula

C25H28BrO2P

Molecular Weight

471.4 g/mol

IUPAC Name

(6-methoxy-6-oxohexyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C25H28O2P.BrH/c1-27-25(26)20-12-5-13-21-28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-4-11-19-24;/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3;1H/q+1;/p-1

InChI Key

ZQSQIJOUWCCXAJ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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